molecular formula C17H23NO B195859 Dextrorphan CAS No. 125-73-5

Dextrorphan

Cat. No. B195859
CAS RN: 125-73-5
M. Wt: 257.37 g/mol
InChI Key: JAQUASYNZVUNQP-UHFFFAOYSA-N
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Description

Dextrorphan (DXO) is a psychoactive drug of the morphinan class . It acts as an antitussive or cough suppressant and in high doses, a dissociative hallucinogen . It is the dextrorotatory enantiomer of racemorphan . Dextrorphan is produced by O-demethylation of dextromethorphan by CYP2D6 .


Synthesis Analysis

Dextrorphan is produced by O-demethylation of dextromethorphan by CYP2D6 . A method for enantiomeric separation and quantification of levomethorphan and dextromethorphan in human hair was developed and validated using liquid chromatography–tandem mass spectrometry (LC–MS/MS) .


Molecular Structure Analysis

Dextrorphan has a molecular formula of C17H23NO . Its average mass is 257.371 Da and its monoisotopic mass is 257.177979 Da .


Chemical Reactions Analysis

Dextrorphan is produced by O-demethylation of dextromethorphan by CYP2D6 . Chiral analyses of dextromethorphan and levomethorphan in human hair were carried out using LC-MS/MS .


Physical And Chemical Properties Analysis

Dextrorphan has a notably longer elimination half-life than its parent compound, and therefore has a tendency to accumulate in the blood after repeated administration of normally dosed dextromethorphan formulations .

Scientific Research Applications

Neuroprotective Agent in Stroke

Dextrorphan has been studied for its potential as a neuroprotective agent in stroke patients. It acts as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and has been evaluated for its tolerability and pharmacokinetics in acute stroke patients. The studies explored the maximum dose tolerable and its potential neuroprotective plasma concentrations in such patients (Albers et al., 1995).

Treatment for Neuropathic Pain

Research has shown that dextrorphan can alleviate neuropathic pain. In a study, dextrorphan was administered to rats with painful peripheral mononeuropathy, showing a dose-dependent relief in heat-evoked hyperalgesia without causing motor impairment (Tal & Bennett, 1993).

Anticonvulsant and Neuroprotective Properties

Dextrorphan has demonstrated anticonvulsant and neuroprotective properties. Studies indicate its efficacy in reducing epileptiform activity and protecting against cerebral damage when adequate plasma and brain levels are achieved. This has led to suggestions about its potential clinical utility in conditions involving neuronal loss (Steinberg et al., 1991).

Reducing Ischemic Spinal Cord Injury

Dextrorphan has been investigated for its ability to reduce ischemic spinal cord injury. Different administration methods were explored to determine the most effective approach for delivering dextrorphan to mitigate physical findings associated with ischemic spinal cord injury (Terada et al., 2001).

Attenuation of Glutamate Neurotoxicity

Dextrorphan is found to attenuate glutamate neurotoxicity, suggesting its potential in treating neurological diseases where glutamate neurotoxicity plays a role. Its ability to protect against glutamate-induced injury in neuronal cultures has been highlighted, underscoring its potential therapeutic value (Choi, 1987).

Safety And Hazards

Dextrorphan should only be used according to the label or package directions . Do not take more than the recommended amount of dextromethorphan in a 24-hour period .

Future Directions

Further studies should be carried out using authentic human samples . This will help in distinguishing dextromethorphan use from levomethorphan use in the field of forensic toxicology .

properties

IUPAC Name

(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-PVAVHDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014178
Record name Dextrorphan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextrorphan

CAS RN

125-73-5
Record name Dextrorphan
Source CAS Common Chemistry
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Record name Dextrorphan [INN:BAN]
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Record name Dextrorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14682
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Record name Dextrorphan
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Record name Dextrorphan
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Record name DEXTRORPHAN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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